Resmethrin

Beschreibung

This compound appears as colorless crystals or waxy solid. Insoluble in water. Used as an insecticide.

This compound is a member of furans and a cyclopropanecarboxylate ester. It has a role as a pyrethroid ester insecticide and an agrochemical. It is functionally related to a chrysanthemic acid.

This compound is a pyrethroid insecticide with many uses, including control of the adult mosquito population. It is also used for fabric protection, pet sprays and shampoos, and it is applied to horses or in horse stables. Technical this compound is a mixture of its two main isomers (molecules with the same chemical formula but slightly different configurations); a typical blend is 20 to 30% of the (1RS)-cis-isomer and 70 to 80% of the (1RS)-trans-isomer. A commercial trade names for products that contain this compound are Chrysron, Crossfire, Pynosect, Raid Flying Insect Killer, Scourge, Sun-Bugger #4, SPB-1382, Synthrin, Syntox, Vectrin and Whitmire PT-110. A pyrethroid is a synthetic chemical compound similar to the natural chemical pyrethrins produced by the flowers of pyrethrums (Chrysanthemum cinerariaefolium and C. coccineum). Pyrethroids are common in commercial products such as household insecticides and insect repellents. In the concentrations used in such products, they are generally harmless to human beings but can harm sensitive individuals. They are usually broken apart by sunlight and the atmosphere in one or two days, and do not significantly affect groundwater quality except for being toxic to fish. (L811, L879, L880)

Biothis compound is a synthetic pyrethroid (type 1) insecticide formerly used as a grain protectant. Biothis compound is one of the most effective broad spectrum insecticides currently available. It exhibits a high order of insecticidal activity, which when coupled with its excellent toxicological properties, makes it potentially one of the safest and most useful insecticides now being produced. A pyrethroid is a synthetic chemical compound similar to the natural chemical pyrethrins produced by the flowers of pyrethrums (Chrysanthemum cinerariaefolium and C. coccineum). Pyrethroids are common in commercial products such as household insecticides and insect repellents. In the concentrations used in such products, they are generally harmless to human beings but can harm sensitive individuals. They are usually broken apart by sunlight and the atmosphere in one or two days, and do not significantly affect groundwater quality except for being toxic to fish. Insects with certain mutations in their sodium channel gene may be resistant to pyrethroid insecticides. (L811, L708, L857, L878)

synthetic pyrethroid insecticide used against a variety of insects; online & Index Medicus search PYRETHRUMS (75-76), PYRETHRINS (77-82); Scourge is tradename

Eigenschaften

IUPAC Name |

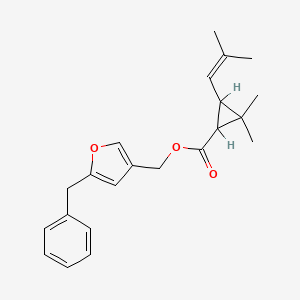

(5-benzylfuran-3-yl)methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O3/c1-15(2)10-19-20(22(19,3)4)21(23)25-14-17-12-18(24-13-17)11-16-8-6-5-7-9-16/h5-10,12-13,19-20H,11,14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEMKTZHHVJILDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1C(C1(C)C)C(=O)OCC2=COC(=C2)CC3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O3 | |

| Record name | RESMETHRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18218 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | RESMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0324 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7022253 | |

| Record name | Resmethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Resmethrin appears as colorless crystals or waxy solid. Insoluble in water. Used as an insecticide., Colorless solid; [ICSC] Colorless or off-white to tan solid; [HSDB], COLOURLESS WAXY SOLID IN VARIOUS FORMS WITH CHARACTERISTIC ODOUR., Waxy white to tan solid; colorless crystals. | |

| Record name | RESMETHRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18218 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Resmethrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6953 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | RESMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0324 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | RESMETHRIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/884 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

Decomposes at >180 °C | |

| Record name | RESMETHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1516 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Very sol in xylene and aromatic petroleum hydrocarbons; solubility in kerosene 10%, Insol in water at 25 °C; methylene chloride at 25 °C: greater than 50% wt/wt; in acetone at 25 °C: greater than 50% wt/wt; in ethanol and isopropanol 8 and 7%, /respectively/, In water, 0.0379 mg/L at 25 °C, Solubility in water: none | |

| Record name | RESMETHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1516 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | RESMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0324 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.958-0.968 at 20 °C, Relative density (water = 1): 0.96 | |

| Record name | RESMETHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1516 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | RESMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0324 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00000001 [mmHg], 1.13X10-8 mm Hg at 30 °C, Vapor pressure, Pa at 20 °C: | |

| Record name | Resmethrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6953 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | RESMETHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1516 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | RESMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0324 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Waxy off-white to tan solid, Colorless crystals | |

CAS No. |

10453-86-8 | |

| Record name | RESMETHRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18218 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Resmethrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10453-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Resmethrin [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010453868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Resmethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Resmethrin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.842 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RESMETHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1516 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | RESMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0324 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | RESMETHRIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/884 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

56.5 °C (pure (1-RS)-trans isomer), Mp: 43-48 °C (isomeric mixture with 20-30% cis and 80-70% trans), 43-48 °C | |

| Record name | RESMETHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1516 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | RESMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0324 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Resmethrin's Interaction with Voltage-Gated Sodium Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Resmethrin, a Type I synthetic pyrethroid insecticide, exerts its neurotoxic effects by modulating the function of voltage-gated sodium channels (VGSCs), critical components for the generation and propagation of action potentials in neurons. This guide provides an in-depth examination of the mechanism of action of this compound and related pyrethroids on sodium channels, including available quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways and experimental workflows. While specific quantitative data for this compound's direct effect on sodium channel gating kinetics is limited, with some studies indicating its inactivity in certain functional assays, this document presents a comprehensive overview based on the well-established actions of Type I pyrethroids.

Mechanism of Action

Pyrethroid insecticides, including this compound, primarily target VGSCs, leading to prolonged channel opening.[1][2] This is achieved by slowing the kinetics of both channel activation and inactivation.[3] The hallmark of Type I pyrethroid action is the induction of a large, slow-decaying sodium tail current upon repolarization and a persistent inward sodium current during depolarization.[4][5] This sustained sodium influx leads to membrane depolarization, repetitive firing of neurons, and ultimately, in insects, paralysis and death.[6][7]

Pyrethroids are state-dependent modulators of sodium channels, with some compounds showing preferential binding to the open state of the channel.[4] However, many Type I pyrethroids, are thought to bind to and modify the channel in the closed (resting) state.[4]

Signaling Pathway of this compound on Sodium Channels

References

- 1. researchgate.net [researchgate.net]

- 2. Differential state-dependent modification of inactivation-deficient Nav1.6 sodium channels by the pyrethroid insecticides S-bioallethrin, tefluthrin and deltamethrin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. State-Dependent Modification of Voltage-Gated Sodium Channels by Pyrethroids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Biology of Insect Sodium Channels and Pyrethroid Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Voltage-gated sodium channels as targets for pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical and Physical Properties of Resmethrin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Resmethrin is a synthetic pyrethroid insecticide valued for its broad-spectrum efficacy against flying and crawling insects. As a non-persistent pesticide, it finds extensive use in residential, industrial, and agricultural settings. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for their determination, and a review of its mechanism of action, metabolic pathways, and synthesis. The information is curated to support research, development, and quality control activities involving this compound.

Chemical and Physical Properties

This compound is a waxy solid, typically colorless to yellowish-brown, with a characteristic odor reminiscent of chrysanthemums.[1] It is a mixture of stereoisomers, with the trans-isomers generally exhibiting higher insecticidal activity. The key chemical and physical properties of this compound are summarized in the tables below.

General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₂₂H₂₆O₃ | [2] |

| Molecular Weight | 338.44 g/mol | [2] |

| Appearance | Colorless to yellow-brown waxy solid | [1] |

| Odor | Chrysanthemum-like | [1] |

| Melting Point | 43-48 °C | [3] |

| Boiling Point | Decomposes at >180 °C | [2] |

| Density | 0.958 - 0.968 g/cm³ at 20 °C | [2] |

| Vapor Pressure | 1.13 x 10⁻⁸ mmHg at 30 °C | [1] |

Solubility and Partition Coefficients

| Property | Value | Reference(s) |

| Water Solubility | 0.0379 mg/L at 25 °C | [2] |

| Solubility in Organic Solvents | Very soluble in xylene and aromatic hydrocarbons; 10% in kerosene. | [2] |

| Octanol-Water Partition Coefficient (log Kow) | 5.43 | [1] |

Experimental Protocols

The following sections detail the methodologies for determining key physical and chemical properties of this compound and for its analysis in environmental matrices. These protocols are based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).

Determination of Octanol-Water Partition Coefficient (log Kow) - OECD 107 Shake Flask Method

The octanol-water partition coefficient is a critical parameter for predicting the environmental fate and bioaccumulation potential of a substance. The shake flask method is a widely accepted technique for its determination.[1][4][5][6]

Principle: A solution of this compound in n-octanol is shaken with a volume of water until equilibrium is reached. The concentration of this compound in each phase is then determined, and the partition coefficient is calculated as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase.

Apparatus:

-

Mechanical shaker

-

Centrifuge

-

Glassware (flasks, pipettes, vials)

-

Analytical instrument for concentration measurement (e.g., Gas Chromatograph with Mass Spectrometer - GC-MS)

Procedure:

-

Preparation of Solutions: Prepare a stock solution of this compound in n-octanol. The concentration should be such that it can be accurately measured in both phases after partitioning.

-

Equilibration: In a glass flask, combine a known volume of the this compound stock solution with a known volume of water. The ratio of octanol to water should be varied in different experimental runs.

-

Shaking: Agitate the flask on a mechanical shaker at a constant temperature (typically 25 °C) for a sufficient time to reach equilibrium. A preliminary experiment should be conducted to determine the time required to reach equilibrium.

-

Phase Separation: After shaking, centrifuge the flask to ensure complete separation of the octanol and water phases.

-

Sampling: Carefully withdraw aliquots from both the n-octanol and water layers for analysis.

-

Analysis: Determine the concentration of this compound in each aliquot using a validated analytical method, such as GC-MS.

-

Calculation: Calculate the log Kow using the following formula: log Kow = log (C_octanol / C_water) where C_octanol and C_water are the concentrations of this compound in the n-octanol and water phases, respectively.

Determination of Vapor Pressure - OECD 104

Vapor pressure is a key property influencing the volatilization of a chemical from surfaces. Several methods can be used for its determination, including the effusion method (Knudsen cell), the gas saturation method, and the static method.[7][8][9][10][11]

Principle (Gas Saturation Method): A stream of inert gas is passed through or over the substance at a known flow rate and for a known period. The amount of substance that volatilizes is trapped and quantified. The vapor pressure is then calculated from the amount of substance transported and the volume of gas passed.

Apparatus:

-

Constant temperature bath

-

Gas flow meter

-

Saturation column containing the test substance on an inert support

-

Trapping system (e.g., sorbent tubes)

-

Analytical instrument for quantification (e.g., GC-MS)

Procedure:

-

Sample Preparation: Coat an inert support material (e.g., glass beads or silica) with the test substance.

-

Saturation: Pack the coated support into a column and place it in a constant temperature bath. Pass a stream of dry inert gas (e.g., nitrogen) through the column at a known, constant flow rate.

-

Trapping: The gas stream exiting the column, now saturated with the vapor of the test substance, is passed through a trapping system to collect the volatilized compound.

-

Quantification: After a set period, the amount of substance collected in the trap is quantified using a suitable analytical method.

-

Calculation: The vapor pressure (P) is calculated using the ideal gas law: P = (m/M) * (RT/V) where m is the mass of the substance collected, M is the molecular weight, R is the ideal gas constant, T is the absolute temperature, and V is the volume of gas passed.

Analysis of this compound in Soil - QuEChERS Method with GC-MS

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for the analysis of pesticide residues in various matrices, including soil.[3]

Principle: The soil sample is first extracted with an organic solvent (acetonitrile). Then, a salting-out step is performed to induce phase separation. The resulting supernatant is then cleaned up using dispersive solid-phase extraction (d-SPE) before analysis by GC-MS.

Apparatus:

-

Homogenizer or shaker

-

Centrifuge

-

GC-MS system

Reagents:

-

Magnesium sulfate (B86663) (anhydrous)

-

Sodium chloride

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

Procedure:

-

Extraction:

-

Weigh 10-15 g of a homogenized soil sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Shake vigorously for 1 minute.

-

Add anhydrous magnesium sulfate and sodium chloride.

-

Shake vigorously for 1 minute.

-

Centrifuge at >1500 rcf for 1 minute.

-

-

Dispersive SPE Cleanup:

-

Transfer an aliquot of the acetonitrile extract to a microcentrifuge tube containing PSA and C18 sorbents and anhydrous magnesium sulfate.

-

Vortex for 30 seconds.

-

Centrifuge at >1500 rcf for 1 minute.

-

-

Analysis:

-

Take an aliquot of the cleaned-up extract for GC-MS analysis.

-

The GC-MS parameters should be optimized for the separation and detection of this compound.

-

Analysis of this compound in Water - Solid-Phase Extraction (SPE) with GC-MS

Solid-phase extraction is a common technique for the extraction and pre-concentration of organic pollutants from water samples.[12]

Principle: The water sample is passed through a solid sorbent cartridge that retains the analyte of interest. The analyte is then eluted from the cartridge with a small volume of an organic solvent.

Apparatus:

-

SPE manifold and cartridges (e.g., C18)

-

Vacuum pump

-

GC-MS system

Procedure:

-

Cartridge Conditioning: Condition the SPE cartridge by passing methanol (B129727) followed by deionized water through it.

-

Sample Loading: Pass the water sample through the conditioned cartridge at a controlled flow rate.

-

Cartridge Washing: Wash the cartridge with deionized water to remove any interfering substances.

-

Elution: Elute the retained this compound from the cartridge with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

-

Concentration and Analysis: The eluate is concentrated and then analyzed by GC-MS.

Synthesis and Mechanism of Action

Synthesis of this compound

This compound is synthesized via the esterification of chrysanthemic acid with 5-benzyl-3-furylmethyl alcohol.[13][14][15] The reaction is typically carried out in the presence of a coupling agent or by converting the carboxylic acid to a more reactive derivative, such as an acid chloride.

Caption: Synthesis of this compound via esterification.

Mechanism of Action: Neurotoxicity

This compound, like other Type I pyrethroids, exerts its insecticidal effect by targeting the voltage-gated sodium channels in the nervous system of insects.[16] This interaction leads to a prolonged opening of the sodium channels, causing repetitive nerve impulses, paralysis, and ultimately, the death of the insect.

Caption: Neurotoxic mechanism of this compound.

Metabolism

The metabolism of this compound in insects primarily involves enzymatic detoxification, with cytochrome P450 monooxygenases playing a crucial role.[17][18][19][20] These enzymes catalyze oxidative reactions that lead to the breakdown of the this compound molecule, rendering it less toxic and more easily excretable.

Caption: Metabolic pathway of this compound in insects.

Conclusion

This technical guide has provided a detailed overview of the chemical and physical properties of this compound, along with standardized experimental protocols for their determination. The synthesis, mechanism of action, and metabolic pathways have also been described and visualized. This compilation of information serves as a valuable resource for researchers, scientists, and drug development professionals working with this important insecticide. The provided methodologies and data can aid in ensuring the quality, safety, and efficacy of this compound-containing products and in furthering the understanding of its environmental and biological interactions.

References

- 1. oecd.org [oecd.org]

- 2. Partition coefficient: Shake bottle method according to OECD 107 - Analytice [analytice.com]

- 3. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 4. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]

- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 6. consilab.de [consilab.de]

- 7. oecd.org [oecd.org]

- 8. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 9. lcslaboratory.com [lcslaboratory.com]

- 10. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google 도서 [books.google.co.kr]

- 11. pubs.usgs.gov [pubs.usgs.gov]

- 12. Targeting Voltage-Gated Sodium Channels for Insect Control: Past, Present, and Future | Semantic Scholar [semanticscholar.org]

- 13. apps.dtic.mil [apps.dtic.mil]

- 14. flex.flinders.edu.au [flex.flinders.edu.au]

- 15. Case Report: Fatal Neurotoxicity Following this compound Poisoning in a Child - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cytochromes P450 and insecticide resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Cytochrome P450 associated with insecticide resistance catalyzes cuticular hydrocarbon production in Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Cytochrome P450s Are Essential for Insecticide Tolerance in the Endoparasitoid Wasp Meteorus pulchricornis (Hymenoptera: Braconidae) - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a New Era in Insect Control: A Technical Guide to the Discovery and History of Synthetic Pyrethroids

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and historical development of synthetic pyrethroids, a pivotal class of insecticides that has profoundly impacted agriculture, public health, and veterinary medicine. From their origins as derivatives of natural pyrethrins (B594832) to the sophisticated, photostable molecules of today, this document traces the key scientific milestones, the evolution of their chemical structures, and the refinement of their insecticidal properties. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth information through detailed historical accounts, structured quantitative data, explicit experimental protocols, and illustrative diagrams of signaling pathways and experimental workflows.

Introduction: From Chrysanthemum Flowers to Chemical Synthesis

The story of synthetic pyrethroids begins with the long-recognized insecticidal properties of pyrethrum, an extract from the flowers of Tanacetum cinerariaefolium (formerly Chrysanthemum cinerariaefolium)[1]. For centuries, powdered chrysanthemum flowers were used to control insect pests[2]. The active components, known as pyrethrins, were identified as a mixture of six structurally related esters[3][4]. While effective, natural pyrethrins suffered from significant drawbacks, including high production costs and rapid degradation in the presence of sunlight and air, which limited their use in agriculture[2][5].

The quest for more stable and potent alternatives began with the structural elucidation of the natural pyrethrins. In the 1920s, the pioneering work of Hermann Staudinger and Leopold Ružička laid the groundwork for understanding the chemical basis of their insecticidal activity[4][5]. This fundamental knowledge opened the door for chemists to synthesize analogues that could overcome the limitations of the natural compounds.

The First Generation: The Birth of a Synthetic Analogue

The breakthrough in synthetic pyrethroid chemistry occurred in 1949 when Milton S. Schechter and F. B. LaForge at the United States Department of Agriculture (USDA) synthesized the first synthetic pyrethroid, allethrin (B1665230) [1][6]. This achievement marked a significant milestone, providing a proof-of-concept that the complex natural molecules could be mimicked and even improved upon through chemical synthesis. Allethrin, an ester of chrysanthemic acid and a modified alcohol moiety, exhibited insecticidal activity comparable to natural pyrethrins but with improved stability[1][6][7]. Sumitomo Chemical was instrumental in the commercialization of allethrin in the 1950s[7].

Following the discovery of allethrin, the 1960s saw the development of other first-generation synthetic pyrethroids, including tetramethrin , resmethrin , and biothis compound , primarily at Rothamsted Research in the UK[5][8]. These compounds offered enhanced insecticidal activity and lower mammalian toxicity compared to natural pyrethrins[8]. However, they still shared the characteristic of being photolabile, limiting their widespread agricultural application[8][9].

The Second Generation: A Leap in Photostability and Potency

The major turning point in the history of synthetic pyrethroids came in the 1970s with the development of the second generation of compounds. Led by Michael Elliott's team at Rothamsted Research, this new wave of pyrethroids was engineered for greater stability in sunlight, a crucial requirement for agricultural use[5]. The key structural modification was the alteration of the acid moiety of the molecule[10].

Permethrin (B1679614) , synthesized in the early 1970s, was the first commercially successful photostable pyrethroid[5][10]. This was followed by the development of even more potent and stable compounds, including cypermethrin and deltamethrin [5]. These second-generation pyrethroids revolutionized insect control in agriculture, offering broad-spectrum activity at low application rates.

Classification and Mechanism of Action

Synthetic pyrethroids are broadly classified into two types based on their chemical structure and the resulting toxicological symptoms they produce.

-

Type I Pyrethroids: These compounds, such as permethrin and allethrin, lack an α-cyano group in their structure. They typically induce a syndrome in mammals characterized by tremors, hence the designation "T-syndrome"[9][11].

-

Type II Pyrethroids: These pyrethroids, including cypermethrin, deltamethrin, and fenvalerate, possess an α-cyano group. They cause a more severe toxicological syndrome in mammals known as the "CS-syndrome," characterized by choreoathetosis (writhing movements) and salivation[9][11].

The primary target of all pyrethroids is the voltage-gated sodium channel in the nerve cell membrane of insects[2][11]. By binding to the channel, pyrethroids prolong the time it remains in the open state after stimulation, leading to a persistent influx of sodium ions. This disrupts the normal transmission of nerve impulses, causing repetitive nerve discharges, paralysis, and ultimately, the death of the insect[2][11]. Type II pyrethroids generally have a more profound and prolonged effect on sodium channels compared to Type I compounds.

Quantitative Data

The following tables summarize key quantitative data for a selection of synthetic pyrethroids, providing a basis for comparison of their toxicological and physicochemical properties.

Table 1: Mammalian Toxicity of Selected Synthetic Pyrethroids

| Pyrethroid | Type | Oral LD50 (rat, mg/kg) | Dermal LD50 (rat, mg/kg) |

| Allethrin | I | 680 - 1100 | >2500 |

| Permethrin | I | 430 - 4000 | >4000 |

| Bifenthrin (B131952) | I | 54 - 70 | >2000 |

| Cypermethrin | II | 250 - 4150 | >1600 |

| Deltamethrin | II | 135 - 5000 | >2000 |

| Fenvalerate | II | 451 | >5000 |

| Lambda-cyhalothrin | II | 56 - 79 | 632 - 696 |

Data compiled from multiple sources. Actual values may vary depending on the specific isomer mixture and formulation.

Table 2: Physicochemical Properties and Environmental Fate of Selected Synthetic Pyrethroids

| Pyrethroid | Molecular Weight ( g/mol ) | Water Solubility (mg/L at 20-25°C) | Log Kow | Soil Half-life (days) |

| Allethrin | 302.4 | 4.6 | 4.96 | 1-2 |

| Permethrin | 391.3 | 0.006 | 6.5 | 5-71 |

| Bifenthrin | 422.9 | <0.001 | 6.6 | 65-125 |

| Cypermethrin | 416.3 | 0.004 | 6.6 | 2-8 weeks |

| Deltamethrin | 505.2 | <0.002 | 6.2 | 5.7-209 |

| Fenvalerate | 419.9 | 0.002 | 6.2 | 15-90 |

| Lambda-cyhalothrin | 449.9 | 0.005 | 7.0 | 23-82 |

Data compiled from multiple sources. Half-life in soil can vary significantly based on soil type, temperature, and microbial activity.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the development and evaluation of synthetic pyrethroids.

Synthesis of Permethrin (Illustrative Protocol)

The synthesis of permethrin typically involves the esterification of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid chloride with 3-phenoxybenzyl alcohol. The following is a generalized procedure based on common synthetic routes described in the literature.

Materials:

-

3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid chloride

-

3-phenoxybenzyl alcohol

-

Anhydrous toluene (B28343) (or other suitable aprotic solvent)

-

Pyridine (B92270) (or other suitable base)

-

Magnetic stirrer and heating mantle

-

Standard laboratory glassware (three-neck flask, condenser, dropping funnel)

Procedure:

-

In a three-neck flask equipped with a magnetic stirrer, condenser, and dropping funnel, dissolve 3-phenoxybenzyl alcohol in anhydrous toluene.

-

Add a stoichiometric amount of pyridine to the solution to act as a hydrogen chloride scavenger.

-

Slowly add a solution of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid chloride in anhydrous toluene to the stirred reaction mixture at room temperature.

-

After the addition is complete, heat the reaction mixture to a moderate temperature (e.g., 60-80°C) and maintain for several hours until the reaction is complete (monitored by techniques such as TLC or GC).

-

Cool the reaction mixture to room temperature and wash with dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude permethrin.

-

The crude product can be further purified by column chromatography or crystallization.

Bioassay for Insecticidal Activity: Topical Application

This protocol describes a standard method for determining the contact toxicity of a synthetic pyrethroid to an insect species, such as the housefly (Musca domestica).

Materials:

-

Technical grade synthetic pyrethroid

-

Acetone (B3395972) (or other suitable volatile solvent)

-

Microsyringe or microapplicator

-

Adult insects of a susceptible strain (e.g., 3-5 day old female houseflies)

-

Carbon dioxide for anesthetization

-

Holding cages with food and water

-

Controlled environment chamber (25 ± 2°C, 50-70% RH, 12:12 L:D photoperiod)

Procedure:

-

Prepare a stock solution of the synthetic pyrethroid in acetone.

-

Perform serial dilutions of the stock solution to obtain a range of at least five concentrations expected to produce mortalities between 10% and 90%.

-

Anesthetize a batch of insects using a brief exposure to carbon dioxide.

-

Using a microsyringe, apply a small, precise volume (e.g., 1 µL) of the insecticide solution to the dorsal thorax of each anesthetized insect.

-

A control group should be treated with acetone only.

-

For each concentration and the control, treat at least three replicates of 20-25 insects.

-

Place the treated insects in clean holding cages with access to food and water.

-

Maintain the cages in a controlled environment chamber.

-

Assess mortality at a predetermined time point, typically 24 hours post-treatment. An insect is considered dead if it is unable to move when gently prodded.

-

Calculate the percentage mortality for each concentration, correct for control mortality using Abbott's formula if necessary, and determine the LD50 (the dose required to kill 50% of the test population) using probit analysis.

Photostability Assessment

This protocol provides a general framework for assessing the photostability of a synthetic pyrethroid on a solid surface, simulating exposure to sunlight.

Materials:

-

Technical grade synthetic pyrethroid

-

Volatile solvent (e.g., hexane (B92381) or acetone)

-

Inert surface (e.g., glass plates or petri dishes)

-

A light source that mimics sunlight (e.g., a xenon arc lamp with appropriate filters)

-

Controlled environment chamber with temperature and humidity control

-

Analytical instrumentation for quantification (e.g., HPLC or GC)

Procedure:

-

Prepare a standard solution of the synthetic pyrethroid in a volatile solvent.

-

Apply a known amount of the solution evenly to the surface of the inert plates and allow the solvent to evaporate completely, leaving a thin film of the pyrethroid.

-

Prepare a set of "dark control" plates, which are wrapped in aluminum foil to prevent light exposure.

-

Place the test plates and dark control plates in a controlled environment chamber under the light source.

-

At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove a subset of the test plates and dark control plates.

-

Extract the remaining pyrethroid from the surface of each plate using a suitable solvent.

-

Quantify the amount of the parent pyrethroid in each extract using an appropriate analytical method (e.g., HPLC-UV or GC-MS).

-

Plot the concentration of the pyrethroid remaining over time for both the light-exposed and dark control samples.

-

Calculate the photodecomposition rate and the half-life (the time required for 50% of the initial amount to degrade) of the pyrethroid under the specified light conditions.

Visualizations

The following diagrams illustrate key concepts in the history and mechanism of action of synthetic pyrethroids.

Caption: A timeline of the key discoveries in the history of synthetic pyrethroids.

Caption: A generalized experimental workflow for the discovery of new synthetic pyrethroids.

References

- 1. WHO Tube Assay | LITE [lite.lstmed.ac.uk]

- 2. restoredcdc.org [restoredcdc.org]

- 3. benchchem.com [benchchem.com]

- 4. KR960010531B1 - New manufacturing method of permethrin - Google Patents [patents.google.com]

- 5. innovationtoimpact.org [innovationtoimpact.org]

- 6. pacmossi.org [pacmossi.org]

- 7. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Pyrethrins and Pyrethroids - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. nsadada.com [nsadada.com]

- 9. kuleuven.limo.libis.be [kuleuven.limo.libis.be]

- 10. Pyrethroid neurotoxicity studies with bifenthrin indicate a mixed Type I/II mode of action - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CDC Bottle Bioassay | Mosquitoes | CDC [cdc.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Stereoisomers of Resmethrin

Abstract

This compound, a synthetic pyrethroid insecticide, is a chiral molecule with a complex stereochemistry that is fundamental to its biological activity. This technical guide provides a comprehensive overview of the stereoisomers of this compound, detailing their chemical structures, biological activities, and the analytical methods for their separation. Technical-grade this compound is a mixture of four stereoisomers, which exhibit significant differences in insecticidal efficacy. Understanding the properties and interactions of each isomer is crucial for the development of more effective and environmentally safer pesticide formulations. This document summarizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of logical and experimental workflows to support advanced research and development in this area.

Introduction to this compound and Stereoisomerism

This compound is a potent, broad-spectrum insecticide belonging to the Type I class of synthetic pyrethroids.[1] Its mode of action involves the disruption of sodium channel function in the nervous systems of insects, leading to paralysis and death.[1] The this compound molecule possesses two chiral centers within its cyclopropane (B1198618) ring, giving rise to geometric (cis/trans) and optical (R/S) isomerism.[2][3] Consequently, this compound exists as a mixture of four distinct stereoisomers.[2]

Stereoisomerism plays a critical role in the biological activity of many pesticides.[4] For this compound, the insecticidal properties are almost exclusively associated with specific isomers, while others are largely inactive.[2] This stereoselectivity highlights the importance of studying each isomer individually to optimize insecticidal formulations, reduce non-target toxicity, and minimize environmental impact. This guide delves into the technical details of these stereoisomers to provide a foundational resource for scientific professionals.

Chemical Structure and Stereochemistry of this compound

This compound is the ester of chrysanthemic acid and 5-benzyl-3-furylmethyl alcohol. The stereoisomerism originates from the chrysanthemic acid moiety, specifically at carbons 1 and 3 of the cyclopropane ring. This results in four stereoisomers, which can be categorized as two diastereomeric pairs (cis and trans) of enantiomers.[2][5]

The four stereoisomers of this compound are:

-

(1R,3S)-trans-resmethrin and (1S,3R)-trans-resmethrin (trans enantiomeric pair)

-

(1R,3R)-cis-resmethrin and (1S,3S)-cis-resmethrin (cis enantiomeric pair)

The (1R)-isomers are known to be the biologically active forms.[2] The (1R,3S)-trans isomer is commonly referred to as biothis compound , which is the most potent insecticidal component.[2][6] The (1R,3R)-cis isomer is known as cismethrin .[2][6]

References

- 1. This compound Technical Fact Sheet [npic.orst.edu]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound (Ref: OMS 1206) [sitem.herts.ac.uk]

- 4. STEREOISOMERS OF PESTICIDE MOLECULES AND BIOLOGICAL ACTIVITY [michberk.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

The Environmental Fate and Degradation of Resmethrin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resmethrin is a synthetic pyrethroid insecticide widely used for the control of flying and crawling insects in various settings.[1][2] As a non-persistent insecticide, its environmental fate and degradation are of significant interest to understand its potential impact on ecosystems and human health. This technical guide provides an in-depth overview of the environmental degradation of this compound, focusing on its primary degradation pathways: photolysis, hydrolysis, and microbial degradation. This document details the experimental protocols used to study these processes, presents quantitative data on its environmental persistence, and outlines the analytical methods for its detection and the identification of its degradation products.

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for predicting its behavior and fate in the environment.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₂₆O₃ | [3] |

| Molar Mass | 338.44 g/mol | [4] |

| Water Solubility | Insoluble | [3][5] |

| Appearance | Colorless crystals or waxy solid | [3][5] |

| Vapor Pressure | 1.1 x 10⁻⁸ mmHg at 30°C | [1] |

| Henry's Law Constant | Low | [1] |

Environmental Degradation Pathways

This compound degrades in the environment primarily through photolysis, with hydrolysis and microbial degradation also contributing to its breakdown. The rate and extent of each degradation pathway are influenced by environmental conditions such as sunlight intensity, pH, temperature, and microbial activity.

Photolysis

Photodegradation is the most significant pathway for the breakdown of this compound in the environment.[1][2] When exposed to sunlight, this compound undergoes rapid degradation, particularly in aqueous solutions and on surfaces.

Key Findings:

-

In aqueous solutions, the photolytic half-life of this compound is approximately 22 minutes in seawater and 47 minutes in fresh (distilled) water.[1]

-

On surfaces exposed to sunlight, the half-life of this compound ranges from 20 to 90 minutes.[2]

-

In soil, the primary degradation route is photolysis, with a typical half-life of 30 days.[2]

Photolytic Degradation Pathway: The photolysis of this compound involves a series of reactions, including isomerization, ester bond cleavage, and oxidation, leading to the formation of several photoproducts.

Hydrolysis

Hydrolysis of this compound is a slower degradation process compared to photolysis. The rate of hydrolysis is pH-dependent, but even under optimal conditions, it is not considered a primary degradation route.

Key Findings:

-

The hydrolysis half-life of this compound is greater than 89 days at pH 5-9, indicating its relative stability to hydrolysis under environmentally relevant pH conditions.[1]

Hydrolytic Degradation Pathway: Hydrolysis involves the cleavage of the ester linkage in the this compound molecule, yielding chrysanthemic acid and 5-benzyl-3-furylmethanol.

Microbial Degradation

Microbial degradation plays a role in the breakdown of this compound in soil and aquatic systems. Various microorganisms can utilize this compound as a carbon source, leading to its mineralization.

Key Findings:

-

The pyrethroid class of insecticides, including this compound, is readily degraded by microorganisms.[6]

-

Hydrolysis of the ester bond is a common initial step in the microbial degradation of pyrethroids.[7][8]

-

Common metabolites from microbial degradation include 3-phenoxybenzoic acid.[7]

Microbial Degradation Pathway: The microbial degradation of this compound typically begins with the cleavage of the ester bond by microbial esterases, followed by further oxidation and degradation of the resulting alcohol and acid moieties.

Quantitative Data Summary

The following tables summarize the quantitative data available on the environmental fate of this compound.

Table 1: Half-life of this compound in Different Environmental Matrices

| Matrix | Condition | Half-life | Reference |

| Soil | Sunlight | 30 days | [2] |

| Water (Fresh) | Photodegradation | 47 minutes | [1] |

| Water (Seawater) | Photodegradation | 22 minutes | [1] |

| Water (pH 5-9) | Hydrolysis | > 89 days | [1] |

| Surfaces | Sunlight | 20-90 minutes | [2] |

Experimental Protocols

The study of this compound's environmental fate and degradation relies on standardized experimental protocols, often following guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD).

Phototransformation of Chemicals in Water (Following OECD Guideline 316)

This tiered approach is used to determine the rate and pathway of direct photolysis of chemicals in water.[9][10][11][12]

Experimental Workflow:

Methodology Details:

-

Test Substance: Radiolabeled ([¹⁴C]) this compound is often used to facilitate the tracking of degradation products and establish a mass balance.

-

Light Source: A xenon arc lamp with appropriate filters to simulate natural sunlight (wavelengths > 290 nm).

-

Temperature: Maintained at a constant temperature, typically 25°C.

-

Analysis: Samples are analyzed at predetermined time intervals using High-Performance Liquid Chromatography (HPLC) with UV and radioactivity detectors or Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the parent compound and identify degradation products.[13]

Hydrolysis as a Function of pH (Following OECD Guideline 111)

This guideline describes a tiered test to determine the rate of abiotic hydrolysis of chemicals at different pH values.[14][15][16][17]

Experimental Workflow:

Methodology Details:

-

Test System: Sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Incubation: In the dark at a constant temperature. The preliminary test is often conducted at an elevated temperature (e.g., 50°C) to accelerate the reaction.

-

Analysis: Quantification of the test substance and its hydrolysis products is performed at different time intervals using HPLC or GC-MS.

Aerobic and Anaerobic Transformation in Soil (Following OECD Guideline 307)

This test evaluates the rate and pathway of microbial degradation of a chemical in soil under both aerobic and anaerobic conditions.

Methodology Details:

-

Soil Samples: Representative soil types are used, characterized for properties like texture, pH, organic carbon content, and microbial biomass.

-

Test Substance Application: [¹⁴C]-labeled this compound is applied to the soil samples.

-

Incubation: Samples are incubated in the dark at a constant temperature (e.g., 20°C) and moisture content. For aerobic conditions, a continuous flow of air is supplied. For anaerobic conditions, an inert gas like nitrogen is used.

-

Trapping of Volatiles: Evolved ¹⁴CO₂ and other volatile organic compounds are trapped to assess mineralization and volatilization.

-

Extraction and Analysis: At various time points, soil samples are extracted with appropriate solvents. The extracts are analyzed by techniques like Liquid Scintillation Counting (LSC), HPLC with a radioactivity detector, and GC-MS to determine the concentration of the parent compound and its metabolites.

-

Bound Residues: The amount of non-extractable radioactivity (bound residues) is also quantified.

Analytical Methods

The accurate quantification of this compound and its degradation products in environmental matrices is essential for fate and risk assessment. The most common analytical techniques employed are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS).

Table 2: Common Analytical Methods for this compound and its Metabolites

| Technique | Detector | Matrix | Target Analytes | Reference |

| GC | Electron Capture Detector (ECD) | Air, Water, Soil | This compound and other pyrethroids | [18] |

| GC-MS | Mass Spectrometer | Air, Water, Soil, Sediment | This compound and its degradation products | [18][19][20][21] |

| HPLC | UV Detector | Water, Pharmaceutical Formulations | This compound and its isomers, degradation products | [18][22][23] |

| HPLC-MS/MS | Tandem Mass Spectrometer | Water, Food, Biological Samples | This compound metabolites (e.g., 3-PBA) | [7] |

Sample Preparation

Effective sample preparation is critical for accurate analysis. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted technique for the extraction of pesticide residues from various matrices, including soil and food.[20][24]

QuEChERS Workflow:

Conclusion

The environmental fate of this compound is primarily dictated by rapid photodegradation in aqueous environments and on surfaces. While hydrolysis and microbial degradation contribute to its breakdown, they are generally slower processes. The degradation of this compound leads to the formation of several smaller, more polar molecules that are then further mineralized. The persistence of this compound in the environment is relatively low, especially in the presence of sunlight. This technical guide provides a comprehensive overview of the current understanding of this compound's environmental fate, offering valuable information for researchers, scientists, and drug development professionals involved in the assessment of its environmental impact.

References

- 1. This compound Technical Fact Sheet [npic.orst.edu]

- 2. This compound General Fact Sheet [npic.orst.edu]

- 3. This compound | C22H26O3 | CID 5053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Insight Into Microbial Applications for the Biodegradation of Pyrethroid Insecticides [frontiersin.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. shop.fera.co.uk [shop.fera.co.uk]

- 10. OECD 316: Phototransformation of Chemicals in Water - Direct Photolysis - Situ Biosciences [situbiosciences.com]

- 11. catalog.labcorp.com [catalog.labcorp.com]

- 12. oecd.org [oecd.org]

- 13. OECD 316: Phototransformation of Chemicals in Water – Direct Photolysis | ibacon GmbH [ibacon.com]

- 14. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]

- 15. catalog.labcorp.com [catalog.labcorp.com]

- 16. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]

- 17. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]

- 18. atsdr.cdc.gov [atsdr.cdc.gov]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. hpst.cz [hpst.cz]

- 21. pubs.usgs.gov [pubs.usgs.gov]

- 22. Validated HPLC method for quantifying permethrin in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. files01.core.ac.uk [files01.core.ac.uk]

- 24. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to Resmethrin (CAS No. 10453-86-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resmethrin is a synthetic pyrethroid insecticide, first registered in the United States in 1967.[1] As a broad-spectrum insecticide, it is effective against a wide range of flying and crawling insects and is utilized in various settings, including residential, industrial, and agricultural applications, as well as in public health for mosquito control.[1][2] This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, mechanism of action, metabolism, toxicology, and the analytical methods for its detection.

Chemical and Physical Properties

This compound is a colorless to yellow-brown waxy solid with an odor reminiscent of chrysanthemums.[1] It is a member of the furan (B31954) and cyclopropanecarboxylate (B1236923) ester families.[2][3] The technical-grade product is a mixture of four stereoisomers.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 10453-86-8 | [1] |

| Molecular Formula | C22H26O3 | [5][6] |

| Molecular Weight | 338.45 g/mol | [1] |

| Appearance | Colorless to yellow-brown waxy solid | [1][7] |

| Odor | Similar to chrysanthemums | [1] |

| Melting Point | 43-48 °C | [6] |

| Boiling Point | Decomposes at >180 °C | [3] |

| Water Solubility | 3.79 x 10⁻² mg/L | [1] |

| Vapor Pressure | 1.13 x 10⁻⁸ mmHg at 30 °C | [1] |

| Octanol-Water Partition Coefficient (log Kow) | 5.43 | [1] |

| Henry's Law Constant | 1.3 x 10⁻⁷ atm·m³/mol | [1] |

Mechanism of Action: Disruption of Voltage-Gated Sodium Channels

This compound, a Type I pyrethroid, exerts its insecticidal effect by targeting the voltage-gated sodium channels in the nervous systems of insects.[1] These channels are crucial for the propagation of nerve impulses. This compound binds to the open state of the sodium channels, preventing their normal closure.[1] This prolonged opening leads to a continuous influx of sodium ions, resulting in repetitive nerve discharges and hyperexcitation of the nervous system, ultimately causing paralysis and death of the insect.[1]

The selective toxicity of this compound towards insects over mammals is attributed to several factors. Insects have a lower body temperature, which enhances the binding of pyrethroids to sodium channels.[1] Additionally, mammals possess more efficient metabolic pathways for the detoxification and elimination of pyrethroids.[1]

Caption: Logical diagram of this compound's mechanism of action on neuronal sodium channels.

Metabolism and Pharmacokinetics

This compound is readily metabolized in the body, primarily through ester bond cleavage, oxidation, and subsequent conjugation.[1] In studies with rats, orally administered this compound was completely metabolized and excreted in both urine and feces within 48 to 72 hours.[1] Over 30 different metabolites have been identified, with the major urinary metabolites being 5-benzyl-3-furancarboxylic acid (BFCA) and α-(4-carboxy-2-furyl)-benzyl alcohol (α-OH-BFCA).[1] Due to its rapid metabolism and excretion, significant bioaccumulation of this compound is not expected.[1]

Caption: Simplified metabolic pathway of this compound.

Toxicology Profile

The toxicity of this compound has been evaluated through various studies, assessing its acute, subchronic, and chronic effects, as well as its potential for carcinogenicity, reproductive, and developmental toxicity.

Table 2: Acute Toxicity of this compound

| Route | Species | Value (LD50/LC50) | Toxicity Classification | Reference |

| Oral | Rat (male) | 6091 mg/kg | Low | [1] |

| Oral | Rat (female) | 4639 mg/kg | Low | [1] |

| Dermal | Rabbit | >2000 mg/kg | Low | [1] |

| Inhalation (4-hour) | Rat | 5.28 mg/L | Low | [1] |

Subchronic and Chronic Toxicity: Liver toxicity is the most sensitive endpoint observed in subchronic and chronic oral exposure studies with this compound.[1] In a 90-day oral toxicity study in rats, a Lowest-Observed-Adverse-Effect-Level (LOAEL) of 1250 ppm was determined based on increased liver weights and cellular changes.[1] In a one-year study in dogs, effects such as decreased body weight gain and the development of cataracts were observed at higher doses.[1][8]

Carcinogenicity, Mutagenicity, and Reproductive Toxicity: The U.S. Environmental Protection Agency (EPA) has classified this compound as "likely to be carcinogenic to humans" based on increased incidences of liver tumors in female rats and male mice in some studies.[1][9] However, other long-term studies in rats and mice did not show evidence of carcinogenicity.[1][10] this compound has not been found to be mutagenic in various genotoxicity studies.[1] Reproductive studies in rats have shown effects such as an increase in stillbirths and reduced pup weight at high doses.[8][11] Developmental toxicity studies in rabbits indicated adverse effects at maternally toxic doses.[1]

Table 3: Toxicological Reference Values for this compound

| Value | Definition | Value | Reference |

| NOAEL | No-Observed-Adverse-Effect Level (Developmental, Rabbit) | 138 mg/kg/day | [1] |

| LOAEL | Lowest-Observed-Adverse-Effect Level (90-day, Rat) | 1250 ppm | [1] |

| ADI | Acceptable Daily Intake | 0.1250 mg/kg/day | [1] |

| RfD | Chronic Reference Dose | 0.035 mg/kg/day | [1] |

Environmental Fate and Ecotoxicology

Environmental Fate: this compound is primarily degraded in the environment through photolysis, with a reported half-life in soil of approximately 30 days.[1][9] In the presence of sunlight, its half-life on surfaces can be as short as 20-90 minutes.[9] Due to its low water solubility and high potential for adsorption to soil and sediment, this compound has low mobility in soil and is unlikely to contaminate groundwater.[1]

References

- 1. This compound Technical Fact Sheet [npic.orst.edu]

- 2. Making sure you're not a bot! [mostwiedzy.pl]

- 3. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]

- 4. Neurotoxicity Assessment of Four Different Pesticides Using In Vitro Enzymatic Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of the QuEChERS Method and Gas Chromatography–Mass Spectrometry for the Analysis Pesticide Residues in Water and Sediment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. assets.nationbuilder.com [assets.nationbuilder.com]

- 7. oecd.org [oecd.org]

- 8. researchgate.net [researchgate.net]

- 9. In vitro metabolism of pyrethroid pesticides by rat and human hepatic microsomes and cytochrome p450 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Acute neurotoxicity (rat) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 11. Reproductive toxicity – two-generation study | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

An In-Depth Technical Guide to the Contrasting Modes of Action of Type I and Type II Pyrethroids

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyrethroid insecticides, synthetic analogs of the natural pyrethrins, are broadly classified into two distinct groups, Type I and Type II, based on their chemical structures and the corresponding neurotoxicological syndromes they elicit. This guide provides a comprehensive examination of the fundamental differences in their modes of action at the molecular, cellular, and physiological levels. By delving into their differential interactions with primary and secondary ion channel targets, downstream signaling sequelae, and the experimental methodologies used for their characterization, this document serves as a critical resource for professionals in neuroscience, toxicology, and drug development.

Introduction: The Pyrethroid Dichotomy

Pyrethroid insecticides are a cornerstone of global pest control strategies. Their classification into Type I and Type II is fundamental to understanding their neurotoxic effects. Structurally, this division is defined by the absence (Type I) or presence (Type II) of an α-cyano group at the benzylic carbon of the alcohol moiety.[1][2] This seemingly minor structural variance leads to profound differences in their interaction with neuronal targets and the resulting toxicological manifestations.

-

Type I Pyrethroids (e.g., permethrin, bifenthrin, allethrin) typically induce a "T-syndrome" in mammals, characterized by aggressive sparring, hypersensitivity to stimuli, and fine tremors.[3]

-

Type II Pyrethroids (e.g., deltamethrin (B41696), cypermethrin, fenvalerate) produce a more severe "CS-syndrome," involving profuse salivation, choreoathetosis (involuntary writhing movements), and clonic seizures.[3]

This guide will systematically dissect the molecular underpinnings of these distinct syndromes, presenting quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows.

Primary Target: The Voltage-Gated Sodium Channel

The primary molecular target for both Type I and Type II pyrethroids is the α-subunit of voltage-gated sodium channels (VGSCs), which are critical for the initiation and propagation of action potentials in neurons.[4][5] Pyrethroids bind to the open state of the channel, causing a delay in its closure (deactivation).[5][6] This prolonged influx of sodium ions leads to membrane depolarization and hyperexcitability of the neuron.

The key distinction between the two pyrethroid types lies in the kinetics of this channel modification:

-

Type I Pyrethroids: Induce a moderately prolonged opening of the sodium channel, leading to repetitive firing of neurons in response to a single stimulus. The resulting "tail current" upon repolarization decays relatively quickly.[4]

-

Type II Pyrethroids: Cause a much more persistent activation of the sodium channel, with tail currents that can be orders of magnitude slower to decay compared to those induced by Type I compounds.[6][7] This leads to a sustained membrane depolarization that can ultimately block the generation of further action potentials.

Quantitative Comparison of Pyrethroid Effects on Sodium Channel Kinetics

The following table summarizes key quantitative parameters that differentiate the actions of Type I and Type II pyrethroids on voltage-gated sodium channels.

| Parameter | Type I Pyrethroids | Type II Pyrethroids | References |

| Tail Current Decay Time Constant (τ) | Shorter (milliseconds to tens of milliseconds) | Significantly Longer (hundreds of milliseconds to seconds) | [6][7] |

| Binding Affinity (Kd) | Generally in the nanomolar to low micromolar range | Generally in the nanomolar range | [4] |

| Percentage of Channel Modification | Variable, dependent on concentration and specific compound | Generally higher at equivalent concentrations | [1][5] |

| EC50 for Channel Modification | Micromolar range for some compounds | Nanomolar to low micromolar range |

Secondary Targets and Differential Effects

While VGSCs are the primary target, evidence suggests that Type II pyrethroids, in particular, interact with other ion channels, contributing to their unique toxicological profile.

-

GABA-A Receptors: Type II pyrethroids have been shown to antagonize the action of GABA (gamma-aminobutyric acid), the primary inhibitory neurotransmitter in the central nervous system, by interacting with the GABA-A receptor-chloride ionophore complex.[8][9] This inhibition of GABAergic signaling contributes to the hyperexcitability and seizures characteristic of the CS-syndrome. Type I pyrethroids are generally inactive at this target.[9]

-

Voltage-Gated Calcium Channels (VGCCs): Some studies indicate that both Type I and Type II pyrethroids can modulate VGCCs. Type I pyrethroids like allethrin (B1665230) have been shown to block certain VGCC subtypes.[10][11] In contrast, some Type II pyrethroids can enhance calcium influx, an effect that appears to be secondary to their action on sodium channels, leading to further neuronal hyperexcitability and neurotransmitter release.[10][12][13]

-

Voltage-Gated Chloride Channels (VGCCs): Certain Type II pyrethroids, such as deltamethrin and cypermethrin, have been found to decrease the open probability of voltage-gated chloride channels.[14][15] This reduction in chloride conductance would further enhance neuronal excitability, amplifying the effects of sodium channel modification.

Downstream Signaling Pathways of Neurotoxicity